- Method for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,

Cas no 55739-58-7 ((R,R)-Dipamp)

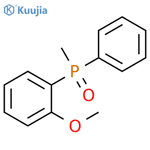

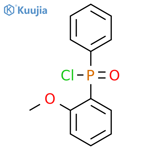

(R,R)-Dipamp structure

Nom du produit:(R,R)-Dipamp

Numéro CAS:55739-58-7

Le MF:C28H28O2P2

Mégawatts:458.468249320984

MDL:MFCD05863546

CID:89868

PubChem ID:87559703

(R,R)-Dipamp Propriétés chimiques et physiques

Nom et identifiant

-

- (R,R)-DIPAMP

- (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane

- (R,R)-(-)-1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane

- (+/-)-1,2-ethandiylbi

- (-)-DIPAMP

- (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE

- (R,R)-1,2-Bis[(o-methoxyphenyl)phenylphosphino]ethane

- (R,R)-ETHYLENEBIS[(2-METHOXYPHENYL)PHENYLPHOSPHINE]

- 1,2-bis((2-methoxyphenyl)(phenyl)phosphino)ethane

- 1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane

- 1,2-ethanediylbis[(o-anisylphenyl)phenylphosphine]

- Ethylenebis(2-methoxyphenylphenylphosphine)

- Ethylenebis[phenyl(2-methoxyphenyl)phosphine]

- (R,R)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane

- (R,R)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine]

- [(1R,2R)-(-)-Bis[(2-methoxyphenyl)phenylphosphino]ethane]

- 1,2-Bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane

- BLJ831OWLW

- (R,R)-(-)-1,2-Bis[2-methoxyphenyl)(phenyl)phosphino]ethane

- (R,R)-(-)-1,2-BIS[(2-METHOXYPHENYL)(PHENYL)PHOSPHINO]ETHANE

- Dipamp, (R,R)-

- (-)-Pamp

- (R,R)-Dipamp [MI]

- Pamp, (-)-

- (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane

- (R,R)-Ethylenebis[(2-methoxyphenyl

- (R,R)-Dipamp

-

- MDL: MFCD05863546

- Piscine à noyau: 1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m1/s1

- La clé Inchi: QKZWXPLBVCKXNQ-ROJLCIKYSA-N

- Sourire: [P@@](C1C([H])=C([H])C([H])=C([H])C=1[H])(C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H])C([H])([H])C([H])([H])[P@](C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H]

Propriétés calculées

- Qualité précise: 458.15600

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 32

- Nombre de liaisons rotatives: 9

- Complexité: 472

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 2

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

- Le xlogp3: 5.8

- Surface topologique des pôles: 18.5

Propriétés expérimentales

- Couleur / forme: Solide

- Point de fusion: 102-106 °C (lit.)

- Point d'ébullition: 580.2°C at 760 mmHg

- Point d'éclair: 383°C

- Indice de réfraction: -85 ° (C=1, CHCl3)

- Le PSA: 45.64000

- Le LogP: 5.26940

- Rotation spécifique: -88 º (c=1 in chloroform)

- Activités optiques: [α]22/D −81°, c = 1 in chloroform

- Solubilité: Pas encore déterminé

(R,R)-Dipamp Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Warning

- Description des dangers: H315-H319-H335-H413

- Déclaration d'avertissement: P261-P305+P351+P338

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 36/37/38

- Instructions de sécurité: 37/39-26-36/37

-

Identification des marchandises dangereuses:

- Terminologie du risque:R36/37/38

(R,R)-Dipamp PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006931-250mg |

(R,R)-Dipamp |

55739-58-7 | 97% | 250mg |

¥1166 | 2024-05-22 | |

| Key Organics Ltd | GS-0006-1G |

(R,R)-(-)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane |

55739-58-7 | >95% | 1g |

£250.00 | 2025-02-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3035-100MG |

(R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane |

55739-58-7 | >97.0%(GC)(T) | 100mg |

¥1095.00 | 2024-04-16 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600389-250mg |

(R,R)-Dipamp |

55739-58-7 | 98% | 250mg |

¥960.0 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006931-1g |

(R,R)-Dipamp |

55739-58-7 | 97% | 1g |

¥3726 | 2024-05-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R57820-250mg |

1,2-Bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane |

55739-58-7 | 97% | 250mg |

¥1088.0 | 2024-07-19 | |

| Key Organics Ltd | GS-0006-5MG |

(R,R)-(-)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane |

55739-58-7 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H28374-250mg |

(R,R)-DIPAMP, 90% |

55739-58-7 | 90% | 250mg |

¥4437.00 | 2023-02-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 697761-100MG |

(<I>R,R</I>)-DIPAMP |

55739-58-7 | 100mg |

¥1381.81 | 2023-11-28 | ||

| eNovation Chemicals LLC | K92960-1g |

(R,R)-DIPAMP |

55739-58-7 | 97% | 1g |

$770 | 2023-08-31 |

(R,R)-Dipamp Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Butyllithium Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ; -20 °C; -20 °C → rt

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

3.2 Reagents: Sodium hydroxide Solvents: Water

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

3.2 Reagents: Sodium hydroxide Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

Référence

- Comparative HPLC Enantioseparation of Thirty-Six Aromatic Compounds on Four Columns of the Lux Series: Impact of Substituents, Shapes and Electronic Properties, Chirality, 2013, 25(11), 709-718

Méthode de production 3

Conditions de réaction

1.1 Reagents: Lithium Solvents: Tetrahydrofuran ; 10 h, 50 °C; 50 °C → 0 °C

1.2 0 °C

1.3 Reagents: Water

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C

2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

3.2 Solvents: Water

1.2 0 °C

1.3 Reagents: Water

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C

2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

3.2 Solvents: Water

Référence

- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane, China, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

1.2 Solvents: Water

1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Solvents: Water

1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

Référence

- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

2.2 Solvents: Water

1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

2.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

2.2 Solvents: Water

1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

2.2 Reagents: Sodium hydroxide Solvents: Water

Référence

- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,

(R,R)-Dipamp Raw materials

-

- 1,2-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE

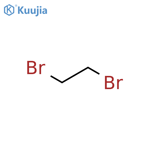

- 1,2-Dibromoethane

- 1,2-ethandiylbis[(o-anisylphenyl)phenyl]phosphine oxide

- Phosphinic chloride, (2-methoxyphenyl)phenyl-

- Phosphine oxide, (2-methoxyphenyl)methylphenyl-

(R,R)-Dipamp Preparation Products

(R,R)-Dipamp Littérature connexe

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

55739-58-7 ((R,R)-Dipamp) Produits connexes

- 941965-54-4(N-{2,9-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide)

- 1805071-83-3(Methyl 4-(difluoromethyl)-6-iodo-2-methoxypyridine-3-carboxylate)

- 73138-26-8(Manganocene)

- 1804715-41-0(3,5-Dibromo-4-(difluoromethyl)-2-methylpyridine)

- 2137143-17-8((1S)-1-2-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)

- 1698333-91-3(2-methoxy-3-methylbenzene-1-carbothioamide)

- 2757891-19-1(tert-butyl N-(4-carbamoyl-2-hydroxyphenyl)carbamate)

- 2419679-10-8(6-methoxy-3,4-dihydro-1,2lambda6,3-benzoxathia zine-2,2,4-trione)

- 2091263-85-1(2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid)

- 2680715-31-3(2-[2-Methyl-6-oxo-4-(2,2,2-trifluoroacetamido)-1,6-dihydropyrimidin-5-yl]acetic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:55739-58-7)(R,R)-Dipamp

Pureté:99%

Quantité:1g

Prix ($):464.0